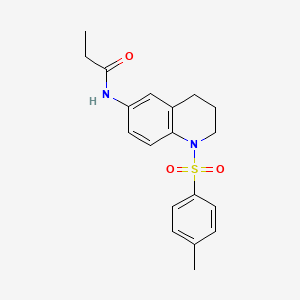
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide” is a chemical compound with a unique structure. It’s related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, which is a solid compound .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide” is complex. It’s related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, which has the empirical formula C16H17NO2S and a molecular weight of 287.38 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: and its derivatives have been studied for their cytotoxic effects against cancer cell lines. Notably, these compounds displayed significant cytotoxicity against MOLT-3 cell lines, with the o-hydroxy derivative being particularly potent. The lowest IC50 value (1.23 μM) was observed for MOLT-3 cells . Further exploration of these tetrahydroquinoline derivatives as potential lead pharmacophores is warranted.
Antiproliferative Activity
In vitro evaluations revealed that synthesized compounds exhibit antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . These findings suggest their potential as novel anti-cancer agents.
Isoquinoline Scaffold
Isoquinoline derivatives, including this compound, are essential heterocyclic scaffolds found in natural sources. They have demonstrated diverse pharmacological properties, such as anticancer, antimicrobial, antimalarial, and anti-HIV activities. The presence of the sulfonamide moiety further enhances their biological relevance .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the physicochemical properties influencing cytotoxicity. Descriptors like total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) were crucial in predicting observed cytotoxicities. For instance, the most potent cytotoxic compound had the highest Gu value, while inactive analogs had lower Gu values .
Potential Ligands
These tetrahydroquinoline derivatives have also been explored as potential ligands for various receptors, including the delta opioid receptor. Their structural features make them interesting candidates for further investigation .
Other Applications
While the primary focus has been on cancer-related research, it’s worth noting that similar scaffolds have been investigated in other contexts, such as matrix metalloproteinase inhibition, carbonic anhydrase inhibition, and bradykinin-1 antagonism .
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)25(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXDAPTTCCJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2459755.png)
![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)

![Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide](/img/structure/B2459759.png)

![2-Oxabicyclo[2.2.2]octane-1-methanol](/img/structure/B2459763.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)
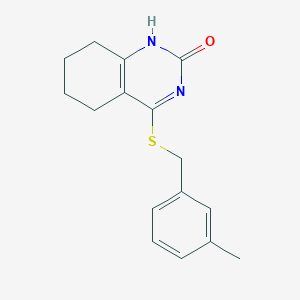
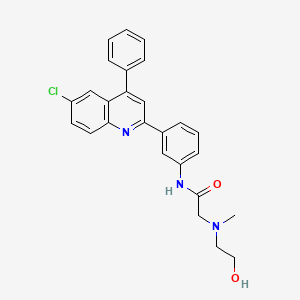

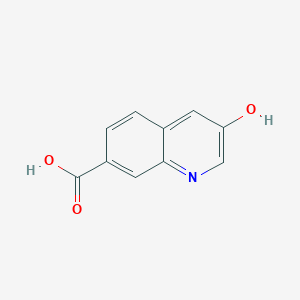
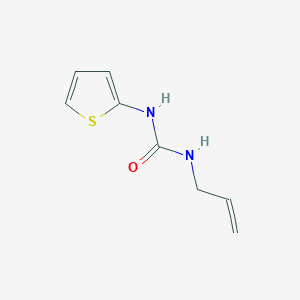
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)